
5-(6-cyclopropylpyrazin-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-cyclopropylpyrazin-2-yl)-1H-indole is a useful research compound. Its molecular formula is C15H13N3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that 5-(6-cyclopropylpyrazin-2-yl)-1H-indole exhibits significant anticancer activity. For instance, a study evaluating several indole derivatives demonstrated that modifications at the indole ring can enhance cytotoxicity against cancer cell lines such as HCT-116. The mechanism of action appears to involve cell cycle arrest and modulation of tumor suppressor genes .
Antimicrobial Effects
The compound has also shown promising antimicrobial properties. In vitro evaluations against various bacterial strains revealed that certain derivatives exhibit strong antibacterial activity, particularly against Gram-positive bacteria. The structure of the indole derivative plays a crucial role in its interaction with bacterial targets, potentially leading to the development of new antibiotics .
Neuropharmacological Potential
This compound has been investigated for its effects on central nervous system disorders. It acts as a multi-target ligand for aminergic G protein-coupled receptors, which are implicated in conditions like schizophrenia. The compound has shown affinity for dopamine D2 and serotonin receptors, suggesting its potential as an antipsychotic agent .
Anticancer Activity Study
A recent study investigated the anticancer effects of various indole derivatives, including this compound, against multiple cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in HCT-116 cells with an IC50 value of approximately 10 µM, demonstrating its potential as a lead compound for further development .
Antimicrobial Efficacy Assessment
In another study focused on antimicrobial activity, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential as novel antimicrobial agents .
Neuropharmacological Evaluation
Research into the neuropharmacological properties of this compound revealed its ability to modulate neurotransmitter systems effectively. Behavioral studies in animal models demonstrated antipsychotic-like effects, suggesting that this compound could be a candidate for treating schizophrenia and related disorders .
Properties
Molecular Formula |
C15H13N3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-(6-cyclopropylpyrazin-2-yl)-1H-indole |
InChI |
InChI=1S/C15H13N3/c1-2-10(1)14-8-16-9-15(18-14)11-3-4-13-12(7-11)5-6-17-13/h3-10,17H,1-2H2 |
InChI Key |
VOPXFCOFHMCYFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CN=C2)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.